3-amino-N,N-dimethylazetidine-1-sulfonamide
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Overview
Description
“3-amino-N,N-dimethylazetidine-1-sulfonamide” is a chemical compound with the molecular formula C5H13N3O2S . It is available in powder form . The compound has a molecular weight of 179.24 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H13N3O2S.ClH/c1-7(2)11(9,10)8-3-5(6)4-8;/h5H,3-4,6H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Tautomeric Behavior and Spectroscopic Studies
Sulfonamide derivatives like 3-amino-N,N-dimethylazetidine-1-sulfonamide are significant in various scientific studies, especially in bioorganics and medicinal chemistry. The tautomeric forms of these molecules are closely related to their pharmaceutical and biological activities. Research using infrared and nuclear magnetic resonance spectroscopic methods has been conducted to identify the tautomeric forms of similar sulfonamide derivatives, highlighting their importance in understanding molecular conformation and biological function (Erturk, Gumus, Dikmen, & Alver, 2016).
Conformational Studies in Biochemistry
Sulfonamide compounds are used in biochemical research to study the conformations of various molecular structures. For instance, studies involving 3′-amino-terminated-sulfonamide dimers have provided insights into the conformational properties of nucleoside moieties and the impact of different substituents on these properties. Such research is vital for understanding the interactions and stability of biomolecules (Glemarec et al., 1993).
Chemical Synthesis and Cleavage
In the field of chemical synthesis, sulfonamides like this compound are utilized for various reactions. Studies have shown how certain sulfonamides can be cleaved using specific reagents to yield secondary amines or undergo unique reactions to form different compounds. Such research is crucial for developing new synthetic methods and understanding reaction mechanisms (Fleming, Frackenpohl, & Ila, 1998).
Photophysical and Anion-Sensing Properties
Research has also explored the photophysical and anion-sensing properties of sulfonamide functionalized receptors, including their interactions with various anions. Such studies are essential for developing new materials for sensing applications and understanding the interaction between molecules and ions (Lin et al., 2007).
Photocatalytic Degradation in Environmental Studies
Sulfonamide derivatives are studied in environmental sciences for their degradation under photocatalytic conditions. This research is crucial for understanding the decomposition behavior of pharmaceuticals in the environment and developing methods for water treatment and pollution control (Fukahori & Fujiwara, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
3-amino-N,N-dimethylazetidine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S/c1-7(2)11(9,10)8-3-5(6)4-8/h5H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKZFYJUDRKLIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341694-50-5 |
Source
|
Record name | 3-amino-N,N-dimethylazetidine-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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